molecular formula C27H29ClN4O2 B609358 MT-7716 HCl CAS No. 1215859-93-0

MT-7716 HCl

Cat. No.: B609358
CAS No.: 1215859-93-0
M. Wt: 477.005
InChI Key: VASXPLSBZKOFHO-GJFSDDNBSA-N
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Description

MT-7716 hydrochloride is an experimental opioid drug that has shown potential in the treatment of alcohol addiction. Unlike most opioids, MT-7716 hydrochloride does not act through delta, kappa, and mu opioid receptors. Instead, it is an agonist of the nociceptin receptor .

Preparation Methods

MT-7716 hydrochloride, also known as W-212393 hydrochloride, is synthesized through a series of chemical reactions. The synthetic route involves the preparation of the free base, followed by its conversion to the hydrochloride salt. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300), Tween 80, and distilled water .

Chemical Reactions Analysis

MT-7716 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form various reduced products.

    Substitution: MT-7716 hydrochloride can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MT-7716 hydrochloride has several scientific research applications, including:

Mechanism of Action

MT-7716 hydrochloride exerts its effects by acting as an agonist of the nociceptin receptor. This receptor is involved in the regulation of various physiological processes, including pain modulation, stress response, and alcohol consumption. The compound effectively blocks ethanol-induced increases in gamma-aminobutyric acid (GABA) transmission in the central amygdala, which is associated with its ability to reduce alcohol intake and withdrawal symptoms .

Comparison with Similar Compounds

MT-7716 hydrochloride is unique compared to other opioid drugs due to its selective action on the nociceptin receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles.

Properties

CAS No.

1215859-93-0

Molecular Formula

C27H29ClN4O2

Molecular Weight

477.005

IUPAC Name

2-3-[1-((1R)-acenaphthen-1-yl)piperidin-4-yl]-2,3-dihydro-2-oxo-benzimidazol-1-yl-N-methylacetamide hydrochloride

InChI

InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1

InChI Key

VASXPLSBZKOFHO-GJFSDDNBSA-N

SMILES

O=C(NC)CN1C2=CC=CC=C2N(C3CCN([C@@H]4CC5=C6C4=CC=CC6=CC=C5)CC3)C1=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MT-7716 HCl;  MT 7716 HCl;  MT7716 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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